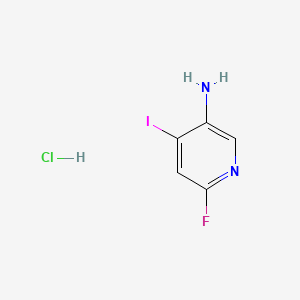

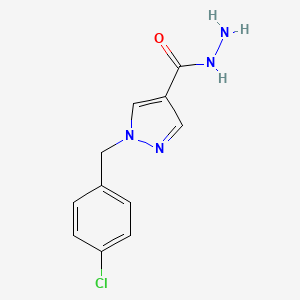

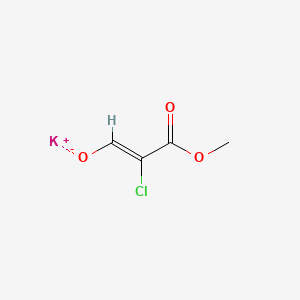

![molecular formula C9H10N4O B6287900 6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95% CAS No. 2737205-89-7](/img/structure/B6287900.png)

6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide is a compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

A ligand-free method for Pd (OAc) 2 catalysed decarboxylative arylation of imidazo [1,2- a ]pyridine-3-carboxylic acids with hetero (aryl) bromides has been developed . This method is applicable to a variety of (hetero)aryl bromides as coupling partners . Electron withdrawing and donating groups on imidazo [1,2- a ]pyridine-3-carboxylic acids are well tolerated .Wissenschaftliche Forschungsanwendungen

Antituberculosis Activity

The imidazo[1,2-a]pyridine analogues, including MFCD34168934, have been identified as potential antituberculosis agents. They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structure–activity relationship and mode-of-action of these compounds are critical in the development of new TB drugs .

Anticancer Potential

Compounds within the imidazo[1,2-a]pyridine class have been explored for their anticancer efficacy. For instance, derivatives have been designed and synthesized to assess their potential against various cancer cell lines, including breast cancer cells .

Antimicrobial Properties

The broad spectrum of biological activities of imidazo[1,2-a]pyridine derivatives also extends to antimicrobial properties. These compounds have been studied for their effectiveness against a range of microbial pathogens .

Proton Pump Inhibition

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit proton pump inhibition activities. This application is particularly relevant in the development of treatments for conditions like gastroesophageal reflux disease (GERD) .

Antiviral Applications

The structural motif of imidazo[1,2-a]pyridine is also being investigated for its antiviral applications. The potential to inhibit viral replication presents a promising avenue for the development of new antiviral drugs .

Antidiabetic Effects

Research into the imidazo[1,2-a]pyridine scaffold has shown promise in the development of antidiabetic agents. The compounds may play a role in modulating blood sugar levels, offering a new approach to diabetes management .

Insecticidal Properties

The unique chemical structure of imidazo[1,2-a]pyridine derivatives, including MFCD34168934, has been utilized in the development of insecticidal agents. These compounds can potentially be used to control pest populations in agricultural settings .

Chemical Synthesis and Drug Development

Beyond their direct biological applications, compounds like MFCD34168934 are valuable in chemical synthesis and drug development. They serve as key intermediates in the synthesis of more complex molecules with diverse therapeutic potentials .

Eigenschaften

IUPAC Name |

6-methylimidazo[1,2-a]pyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-6-2-3-8-11-4-7(9(14)12-10)13(8)5-6/h2-5H,10H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPQLHXIHJIYHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC=C2C(=O)NN)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

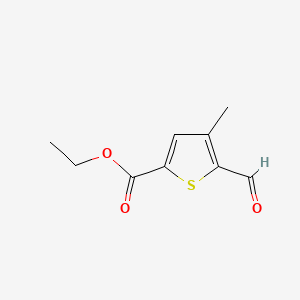

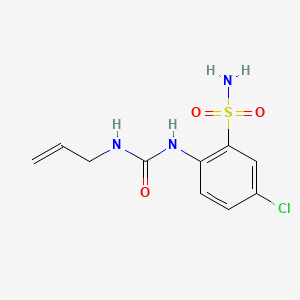

![[5-(3-Chloro-phenyl)-3-methyl-isoxazol-4-yl]-methanol, 95%](/img/structure/B6287877.png)

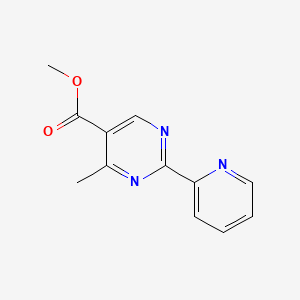

![6-Methoxy-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287878.png)

![5-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287895.png)